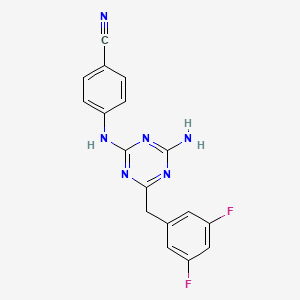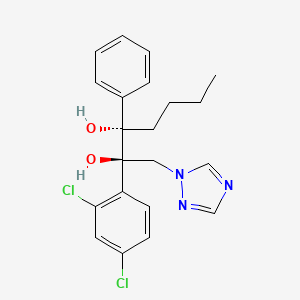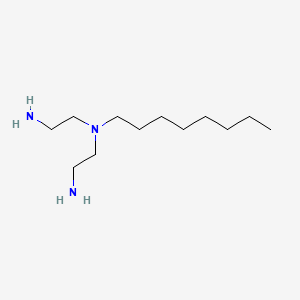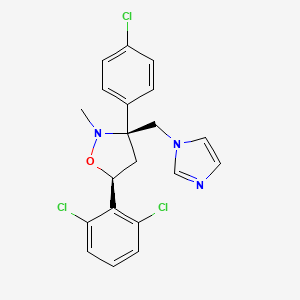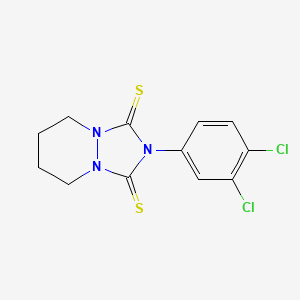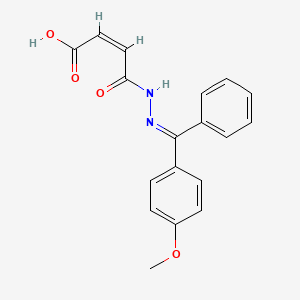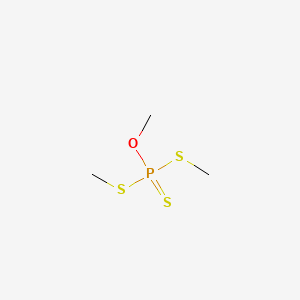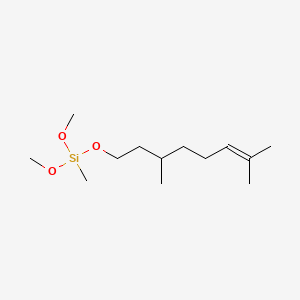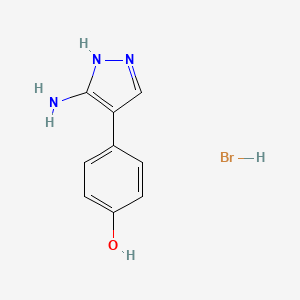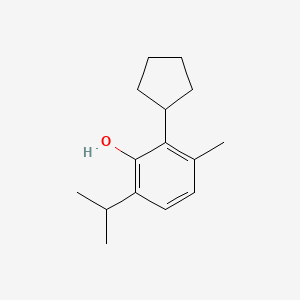
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is a complex organic compound that belongs to the class of amides It features a long aliphatic chain with an unsaturated bond and a gluconamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-9-enoic acid, 3-aminopropylamine, and D-gluconic acid.
Amidation Reaction: The octadec-9-enoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 3-aminopropylamine to form the intermediate amide.
Gluconamide Formation: The intermediate amide is then reacted with D-gluconic acid under suitable conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques.
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The unsaturated bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to saturate the double bond, forming a fully saturated aliphatic chain.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated aliphatic amides
Substitution: Various substituted amides
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane components, enzymes, or receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but lacks the unsaturated bond.
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconate: Similar structure but with a gluconate moiety instead of gluconamide.
Uniqueness
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is unique due to its combination of an unsaturated aliphatic chain and a gluconamide moiety, which may confer distinct chemical and biological properties compared to its saturated or gluconate counterparts.
特性
CAS番号 |
93840-57-4 |
|---|---|
分子式 |
C27H54N2O6 |
分子量 |
502.7 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide |
InChI |
InChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,30-34H,2-8,11-22,28H2,1H3/b10-9-/t23-,24-,25+,26-/m1/s1 |
InChIキー |
LKSZPEDUGWJYTB-JMFVFQDWSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)


